molecular formula C17H13F3N6O B11135116 N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide

N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide

Cat. No.: B11135116
M. Wt: 374.32 g/mol
InChI Key: MTDXCZFJXNEVBC-UHFFFAOYSA-N
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Description

N-(2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide is a heterocyclic compound featuring a triazolopyridine core linked via an ethyl group to a benzimidazole moiety. The benzimidazole subunit is substituted with a trifluoromethyl group at position 2 and a carboxamide at position 5.

Properties

Molecular Formula

C17H13F3N6O

Molecular Weight

374.32 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H13F3N6O/c18-17(19,20)16-22-11-5-4-10(9-12(11)23-16)15(27)21-7-6-14-25-24-13-3-1-2-8-26(13)14/h1-5,8-9H,6-7H2,(H,21,27)(H,22,23)

InChI Key

MTDXCZFJXNEVBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridine Derivatives with Varied Substituents

describes several triazolopyridine-based compounds (41, 42, 43, 48) synthesized as nonretinoid antagonists of retinol-binding proteins. These compounds share a triazolopyridine core but differ in substituents and linkage groups:

  • Compound 41: Features a methoxy group at position 6 of the triazolopyridine and a methanone linkage to a hexahydrocyclopenta[c]pyrrole ring. Melting point: 147–152°C.
  • Compound 42 : Ethoxy substituent at position 6; lower melting point (110–112°C) compared to 41, suggesting reduced crystallinity due to bulkier substituents.
  • Compound 43 : Trifluoromethyl group at position 6; higher melting point (154–156°C), indicating enhanced stability.
  • Compound 48 : Contains a carbonitrile group and a piperidine-carboxamide linkage. Synthesized via a two-step procedure involving ester hydrolysis and coupling .

Comparison to Target Compound: Unlike these derivatives, the target compound replaces the methanone linker with an ethyl group, increasing conformational flexibility. The benzimidazole-carboxamide moiety may offer distinct binding interactions compared to the cyclopenta-pyrrole or piperidine systems in compounds.

Benzimidazole-Triazolo Hybrids

and highlight compounds combining benzimidazole with triazolo-pyridazine or triazolopyridazinone cores:

  • Compound : 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide. Features a propanamide linker and methylated benzimidazole, which may alter solubility and target engagement.
  • Compound: N-(1H-benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide.

Comparison to Target Compound : The target compound’s ethyl linker and trifluoromethyl substitution distinguish it from these hybrids. The carboxamide at benzimidazole position 6 may improve aqueous solubility relative to the methyl or phenyl groups in and compounds.

Pyrazole and Pyridine Derivatives

describes a pyrazolo[3,4-b]pyridine carboxamide (CAS 1005612-70-3) with an ethyl-methylpyrazole substituent.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents/Linkers Melting Point (°C) Pharmacological Notes
Target Compound Triazolopyridine + Benzimidazole Ethyl linker, CF₃, carboxamide Not reported Potential enhanced stability
Compound 41 () Triazolopyridine + Cyclopenta-pyrrole Methoxy, methanone linker 147–152 Retinol-binding protein antagonist
Compound 43 () Triazolopyridine + Cyclopenta-pyrrole CF₃, methanone linker 154–156 Higher thermal stability
Compound Triazolopyridazine + Benzimidazole Propanamide, methylbenzimidazole Not reported Modified solubility profile
CAS 1005612-70-3 () Pyrazolo[3,4-b]pyridine Ethyl-methylpyrazole, carboxamide Not reported Carboxamide-mediated binding

Structural and Functional Implications

  • Substituent Effects : The trifluoromethyl group in the target compound and Compound 43 () likely improves metabolic stability and hydrophobic interactions. Ethoxy/methoxy groups (Compounds 41, 42) may reduce melting points due to steric effects .
  • Carboxamide Positioning : The carboxamide at benzimidazole position 6 (target) versus triazolopyridine position 6 (Compound 48) may influence solubility and hydrogen-bonding capacity.

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole ring is constructed using a modified Phillips-Ladenburg cyclization. Starting with 4-nitro-1,2-diaminobenzene , trifluoromethylation is achieved via electrophilic substitution using trifluoromethyl iodide (CF₃I) in the presence of CuI as a catalyst. Cyclization under acidic conditions (HCl, reflux, 12 h) yields 2-(trifluoromethyl)-1H-benzimidazole (Yield: 78%).

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
TrifluoromethylationCF₃I, CuI, DMF, 80°C, 8 h65
Cyclization6 M HCl, reflux, 12 h78

Introduction of the Carboxamide Group

The nitro group at position 6 is reduced to an amine using H₂/Pd-C in ethanol, followed by oxidative carboxylation with KMnO₄ in acidic medium to yield 1H-benzimidazole-6-carboxylic acid . Subsequent conversion to the carboxamide is achieved via a mixed anhydride method using ethyl chloroformate and ammonium hydroxide.

Synthesis of 3-(2-Aminoethyl)- Triazolo[4,3-a]pyridine

Cyclocondensation of Pyridine Derivatives

The triazolo[4,3-a]pyridine scaffold is synthesized from 2-chloropyridine and tert-butyl hydrazine in ethanol under reflux (Scheme 1,). Cyclization is facilitated by CDI (1,1'-carbonyldiimidazole) as an electrophilic carbonyl source, yielding 3-tert-butyl-[1,2,]triazolo[4,3-a]pyridine (Yield: 82%).

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Hydrazine additiontert-Butyl hydrazine, EtOH, 70°C90
CyclizationCDI, THF, rt, 6 h82

Coupling Strategies for Final Assembly

Amide Bond Formation

The benzimidazole-6-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with 3-(2-aminoethyl)-[1,2,]triazolo[4,3-a]pyridine in DMF with DIPEA as a base (Yield: 68%).

Optimization Data:

Coupling ReagentSolventTemperatureYield (%)
HATUDMF0°C → rt68
EDCI/HOBtDCMrt52

Purification and Characterization

The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:1) and recrystallized from ethanol. ¹H NMR (DMSO-d₆, 400 MHz) confirms the structure: δ 8.72 (s, 1H, triazolo-H), 8.15 (d, J = 8.4 Hz, 1H, benzimidazole-H), and 4.21 (t, J = 6.8 Hz, 2H, ethyl-CH₂).

Challenges and Alternative Routes

  • Low yields in triazolo ring cyclization : Substituting CDI with triphosgene improves efficiency (Yield: 88%).

  • Racemization during coupling : Using DMPU as an additive reduces epimerization .

Q & A

Basic: What are the critical steps in synthesizing N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide?

The synthesis typically involves:

  • Heterocyclic core formation : Cyclization reactions to construct the triazolopyridine and benzimidazole rings under controlled pH and temperature (e.g., using DMF as a solvent and K₂CO₃ as a base) .
  • Amide coupling : Introducing the trifluoromethyl-benzimidazole carboxamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, ensuring >95% purity .

Key considerations : Reaction intermediates must be characterized using 1H^1H-NMR and LC-MS to confirm structural integrity at each stage .

Basic: How is the compound characterized to confirm its molecular structure?

  • Spectroscopic analysis :
    • 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks .
    • High-resolution mass spectrometry (HRMS) for exact mass confirmation .
  • X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding patterns (if single crystals are obtainable) .
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .

Advanced: What strategies optimize reaction yields during synthesis?

  • DoE (Design of Experiments) : Use statistical models to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., triazolopyridine ring closure in 30 minutes vs. 12 hours conventionally) .
  • Catalyst selection : Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize byproducts in benzimidazole functionalization .

Data contradiction : Discrepancies in reported yields (e.g., 45% vs. 68% for amide coupling) may arise from solvent purity or moisture sensitivity of intermediates .

Advanced: How can molecular docking predict the compound’s biological targets?

  • Software : AutoDock Vina for binding affinity calculations, using a Lamarckian genetic algorithm to explore conformational space .
  • Target selection : Prioritize kinases or GPCRs based on structural homology to triazolopyridine derivatives (e.g., ATP-binding pockets) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. A >0.7 correlation coefficient suggests reliable predictive power .

Limitation : False positives may occur due to solvent effects omitted in silico models .

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties?

  • Electron-withdrawing effect : The -CF₃ group increases electrophilicity of the benzimidazole ring, enhancing interactions with nucleophilic residues (e.g., lysine in kinase binding sites) .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism in liver microsomes, as shown in comparative CYP450 inhibition studies .

Advanced: How to resolve contradictions between in vitro and computational activity data?

  • Hypothesis testing : If in vitro activity is lower than predicted, assess:
    • Solubility : Use dynamic light scattering (DLS) to detect aggregation at assay concentrations .
    • Off-target binding : Perform SPR (surface plasmon resonance) to evaluate non-specific interactions .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with -Cl) to validate SAR trends .

Advanced: What methodologies quantify stability under physiological conditions?

  • Forced degradation studies :
    • Acidic (0.1 M HCl) and basic (0.1 M NaOH) hydrolysis at 37°C for 24 hours, analyzed via LC-MS to identify degradation products .
    • Photostability: Expose to UV light (320–400 nm) and monitor λmax shifts in UV-Vis spectra .
  • Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound via LC-MS/MS .

Advanced: How to design SAR studies for this compound?

  • Scaffold modification :
    • Replace the triazolopyridine with triazolothiadiazole to assess ring size impact on target binding .
    • Vary the ethyl linker length (C2 vs. C3) to probe steric effects .
  • Functional group swaps : Substitute the benzimidazole carboxamide with sulfonamide or urea to compare hydrogen-bonding patterns .
  • Benchmarking : Compare IC₅₀ values against reference inhibitors (e.g., staurosporine for kinase assays) .

Advanced: What analytical techniques detect impurities in the final product?

  • LC-HRMS : Identifies impurities >0.1% abundance via extracted ion chromatograms (EICs) .
  • NMR relaxation experiments : T1T_1 and T2T_2 measurements distinguish between stereoisomers or rotamers .
  • Elemental analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

Advanced: How to evaluate the compound’s potential for off-target toxicity?

  • Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify polypharmacology risks .
  • hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac liability (IC₅₀ < 10 µM raises red flags) .
  • Mitochondrial toxicity : Measure OCR (oxygen consumption rate) in HepG2 cells via Seahorse XF Analyzer .

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